
Dimethyl 1-phenylethenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1-phenylethenyl phosphate is an organophosphorus compound characterized by the presence of a phosphate group attached to a phenylethenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 1-phenylethenyl phosphate typically involves the reaction of dimethyl phosphite with phenylacetylene under specific conditions. The reaction is catalyzed by a base, such as sodium hydride, and is carried out in an inert atmosphere to prevent oxidation. The reaction proceeds via a Michael addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. The reaction conditions are optimized to minimize by-products and ensure the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 1-phenylethenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phosphonates.
Reduction: Reduction reactions can convert the phosphate group to phosphine oxides.
Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions include phosphonates, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dimethyl 1-phenylethenyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dimethyl 1-phenylethenyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of various biological pathways. The phenylethenyl moiety can undergo electrophilic and nucleophilic interactions, further modulating its biological effects.
Comparaison Avec Des Composés Similaires
- Dimethyl 1-phenylethyl phosphate
- Dimethyl 1-phenylpropyl phosphate
- Dimethyl 1-phenylbutyl phosphate
Comparison: Dimethyl 1-phenylethenyl phosphate is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to its alkyl analogs. The ethenyl group allows for additional reactions such as polymerization and cycloaddition, which are not possible with the alkyl derivatives. This makes this compound a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
4202-12-4 |
|---|---|
Formule moléculaire |
C10H13O4P |
Poids moléculaire |
228.18 g/mol |
Nom IUPAC |
dimethyl 1-phenylethenyl phosphate |
InChI |
InChI=1S/C10H13O4P/c1-9(10-7-5-4-6-8-10)14-15(11,12-2)13-3/h4-8H,1H2,2-3H3 |
Clé InChI |
OONVRGGBDRDTPQ-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(OC)OC(=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



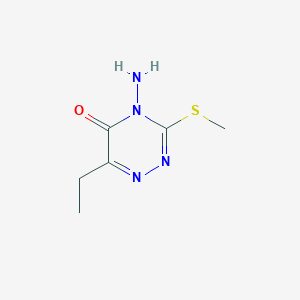
![methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate](/img/structure/B14145150.png)
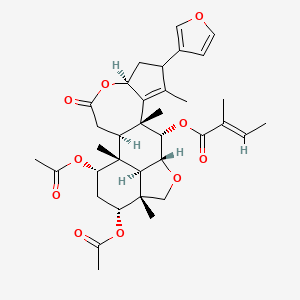
![5-Chloro-2-[(2-chloro-6-fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14145156.png)
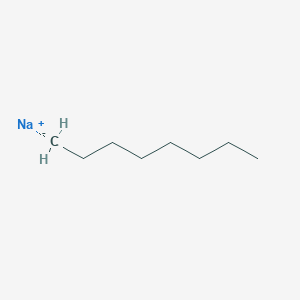
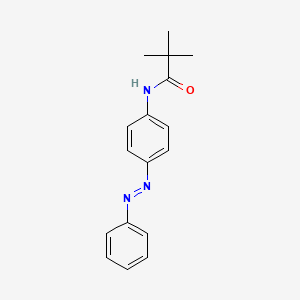
![Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]-](/img/structure/B14145169.png)
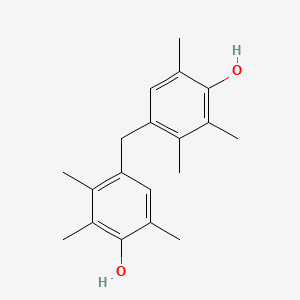

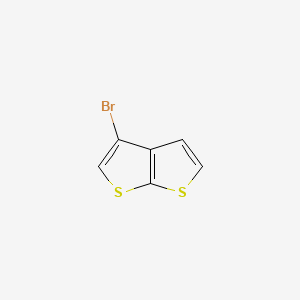
![(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14145192.png)


